molecular formula C10H6ClN3O4 B2738061 2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid CAS No. 524712-41-2

2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid

Cat. No. B2738061
M. Wt: 267.63
InChI Key: PLVVNHOUDKRXOX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Triazines are foundational in developing compounds with potential cardiogenetic activity through one-pot synthesis routes, indicating their role in cellular differentiation and therapeutic applications (Linder, Schnürch, & Mihovilovic, 2018).
  • Research has also focused on the synthesis of triazine derivatives, exploring their structural dynamics and potential for forming supramolecular structures through hydrogen bonding, showcasing the compound's versatility in material science and nanochemistry applications (Thanigaimani, Khalib, Razak, Lavanya, & Balasubramani, 2013).

Material Science and Engineering

  • Triazine derivatives have been utilized in the cyclopolymerization processes to create block and tristar copolymers, highlighting their significant potential in the development of new polymeric materials with specific structural and functional properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
  • Furthermore, the conversion of carboxy groups into triazine groups has been applied to the preparation of potential antifungal products, demonstrating the chemical flexibility and application in creating bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006).

Pharmacological Potential

  • Anticancer studies on copper(II) and manganese(II) complexes with triazine derivatives highlight their potential therapeutic efficacy against various cancer cell lines, underscoring the biocompatibility and pharmacological relevance of these compounds (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-chloro-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-4H,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVVNHOUDKRXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)NC(=O)C=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid

Synthesis routes and methods

Procedure details

A suspension of 2-(3-carboxy-4-chloro-phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]-triazine-6-carboxylic acid (3.4 g) in mercaptoacetic acid (2 ml) was stirred at 175° C. After 20 hours the resulting solution was cooled to room temperature during which time a precipitate formed. The mixture was dumped into ice-water, stirred for 30 minutes and filtered to give a yellow solid. The solid was dried under vacuum for 24 hours to give 2.1 g of the title intermediate. Mass spec [M-1] 3:1 ratio of 266.1 and 268.1; 1H NMR (500 MHz, CD3OD) δ 7.58 (s, 1H), 7.60 (d, J=8.8 Hz, 1H), 7.72 (dd, J=2.6 and 8.8 Hz), 8.09 (d, J=2.6 Hz).
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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